molecular formula C9H8N2O2 B8636138 Methyl 2-cyano-6-methylisonicotinate CAS No. 597561-39-2

Methyl 2-cyano-6-methylisonicotinate

Cat. No.: B8636138
CAS No.: 597561-39-2
M. Wt: 176.17 g/mol
InChI Key: IORHKKARWHUUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-6-methylisonicotinate is a heterocyclic organic compound featuring a pyridine ring substituted with a cyano group (-CN) at the 2-position, a methyl group (-CH₃) at the 6-position, and a methyl ester (-COOCH₃) at the 4-position (based on isonicotinic acid numbering). This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The methyl ester group enhances lipophilicity and bioavailability compared to its carboxylic acid counterpart, as methyl esters generally exhibit lower melting points and higher volatility .

Properties

CAS No.

597561-39-2

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 2-cyano-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-6-3-7(9(12)13-2)4-8(5-10)11-6/h3-4H,1-2H3

InChI Key

IORHKKARWHUUAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are defined by substitutions on the pyridine ring or modifications to functional groups. Below is a detailed comparison based on similarity scores, substituent effects, and physicochemical properties derived from authoritative sources:

Table 1: Structural Analogs of Methyl 2-Cyano-6-Methylisonicotinate

Compound Name CAS Number Substituents Similarity Score Key Differences
2-Chloro-6-methylisonicotinic acid 503555-50-8 Cl (2), CH₃ (6), COOH (4) 0.85 -COOH instead of -COOCH₃; Cl vs. -CN (lower electron withdrawal)
2,6-Dichloro-4-methylnicotinic acid 41667-95-2 Cl (2,6), CH₃ (4), COOH (3) 0.82 Dichloro substitution reduces steric accessibility; altered ring electronics
5,6-Dichloropyridine-3-carboxylic acid 3222-50-2 Cl (5,6), COOH (3) 0.81 Dichloro positions disrupt conjugation; lack of methyl/cyano groups
Methyl 5-chloro-6-methylnicotinate 5398-44-7 Cl (5), CH₃ (6), COOCH₃ (3) 0.80 Cl vs. -CN; positional isomerism alters reactivity
Ethyl 2-cyano-4-methylpicolinate 25462-85-5 -CN (2), CH₃ (4), COOCH₂CH₃ (6) 0.80 Ethyl ester increases steric bulk; reduced solubility in polar solvents

Key Findings :

Functional Group Impact: Cyano (-CN) vs. Chloro (-Cl): The cyano group in this compound is a stronger electron-withdrawing group than chloro, enhancing electrophilicity at the 2-position. This makes the compound more reactive in nucleophilic substitution reactions compared to 2-Chloro-6-methylisonicotinic acid . Methyl Ester (-COOCH₃) vs. Carboxylic Acid (-COOH): The ester group improves membrane permeability and thermal stability. For example, methyl esters typically exhibit 10–20°C lower melting points than their acid counterparts, as observed in methyl salicylate (, Table 3) .

Substituent Positioning :

  • Dichloro substitutions (e.g., 5,6-Dichloropyridine-3-carboxylic acid) reduce similarity due to steric hindrance and altered electronic distribution. The 6-methyl group in the target compound optimizes steric balance, allowing for efficient binding in enzyme-active sites .

Solubility and Reactivity: this compound’s logP (estimated ~1.8) is higher than carboxylic acid analogs (logP ~0.5–1.2), favoring organic-phase reactions. Ethyl ester analogs (e.g., 25462-85-5) show further lipophilicity but reduced solubility in aqueous systems .

Research Implications

  • Pharmaceutical Applications: The cyano group’s electron-withdrawing nature makes the compound a potent intermediate in kinase inhibitor synthesis, outperforming chloro-substituted analogs in binding affinity studies .
  • Agrochemical Potential: Compared to dichloro derivatives, the compound’s balanced steric profile enhances uptake in plant tissues, as demonstrated in herbicidal activity assays .

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